1-(3,5-Difluoro-2-methoxyphenyl)piperazine
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Overview
Description
1-(3,5-Difluoro-2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-2-methoxyphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperazine ring.
Scientific Research Applications
1-(3,5-Difluoro-2-methoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and other protein targets.
Comparison with Similar Compounds
1-(3,5-Difluoro-2-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the fluorine atoms, which may result in different biological activities and chemical reactivity.
1-(3,5-Dichloro-2-methoxyphenyl)piperazine:
The uniqueness of this compound lies in the presence of the fluorine atoms, which can influence its reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C11H14F2N2O |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(3,5-difluoro-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H14F2N2O/c1-16-11-9(13)6-8(12)7-10(11)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 |
InChI Key |
NDTDTBGXWYSORD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)N2CCNCC2 |
Origin of Product |
United States |
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